molecular formula C8H9BrN2O B1628206 2-(4-Bromophenoxy)ethanimidamide CAS No. 777801-29-3

2-(4-Bromophenoxy)ethanimidamide

Cat. No.: B1628206
CAS No.: 777801-29-3
M. Wt: 229.07 g/mol
InChI Key: MBPGHKNUEBQRJP-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)ethanimidamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. It is characterized by the presence of a bromophenoxy group attached to an ethanimidamide moiety, giving it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)ethanimidamide typically involves the reaction of 4-bromophenol with ethyl chloroacetate to form 2-(4-bromophenoxy)ethyl acetate. This intermediate is then reacted with ammonia or an amine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction pathways as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)ethanimidamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products vary depending on the nucleophile used.

    Oxidation: Products include oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often with the bromine atom replaced by hydrogen.

Scientific Research Applications

2-(4-Bromophenoxy)ethanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)ethanimidamide involves its interaction with specific molecular targets. The bromophenoxy group allows it to bind to certain enzymes or receptors, modulating their activity. The ethanimidamide moiety can interact with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenoxy)ethanimidamide
  • 2-(4-Methoxyphenoxy)ethanimidamide
  • 2-(3-Chlorophenoxy)ethanimidamide

Uniqueness

2-(4-Bromophenoxy)ethanimidamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions that fluorine, methoxy, or chlorine substituents may not facilitate .

Properties

IUPAC Name

2-(4-bromophenoxy)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPGHKNUEBQRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70574203
Record name (4-Bromophenoxy)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777801-29-3
Record name (4-Bromophenoxy)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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